3-Amino-1-methylpyrrolidin-2-one

Description

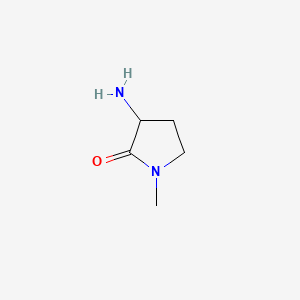

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c1-7-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZDMTWJWRRUJED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672425 | |

| Record name | 3-Amino-1-methylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119329-48-5 | |

| Record name | 3-Amino-1-methylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-1-methyl-2-pyrrolidinone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 3-Amino-1-methylpyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 3-Amino-1-methylpyrrolidin-2-one, a heterocyclic compound of interest in pharmaceutical research and development. This document collates available data to facilitate its application in scientific endeavors.

Core Chemical Properties

This compound is a derivative of pyrrolidinone, a five-membered lactam. The introduction of an amino group at the 3-position and a methyl group at the 1-position significantly influences its chemical characteristics. Due to the chiral center at the 3-position, this compound can exist as (R) and (S) enantiomers. It is often supplied and used as its hydrochloride salt to improve stability and solubility.

Quantitative Data Summary

| Property | This compound | (R)-3-Amino-1-methylpyrrolidin-2-one Hydrochloride | 1-Methyl-2-pyrrolidinone (NMP) |

| IUPAC Name | This compound | (3R)-3-Amino-1-methylpyrrolidin-2-one hydrochloride | 1-Methylpyrrolidin-2-one |

| CAS Number | Not available | 549531-11-5[1] | 872-50-4 |

| Molecular Formula | C₅H₁₀N₂O | C₅H₁₁ClN₂O[1] | C₅H₉NO |

| Molecular Weight | 114.15 g/mol | 150.61 g/mol | 99.13 g/mol |

| Melting Point | Data not available | Data not available | -24 °C |

| Boiling Point | Data not available | Data not available | 202 °C |

| Solubility | Data not available | Data not available | Miscible with water |

| Physical Form | Data not available | Solid[1] | Colorless liquid |

Synthesis and Experimental Protocols

The synthesis of chiral 3-aminopyrrolidin-2-ones is a key area of interest due to their potential as building blocks in medicinal chemistry.

General Synthesis Approach

A common strategy for the asymmetric synthesis of 3-amino-pyrrolidinones involves the use of chiral precursors or catalysts. One reported method starts from L-aspartic acid, which is converted to a substituted aziridine. This intermediate then undergoes a high-yield transformation to the desired (S)-3-aminopyrrolidine. This method can be adapted to produce various optically active 3-aminopyrrolidines with different substituents at the 1-position.

Illustrative Synthesis Workflow:

Analytical Methodologies

The characterization and purity assessment of this compound and its derivatives are crucial for research and development. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

A general method for the analysis of similar amine-containing compounds involves derivatization followed by separation on a reverse-phase column with UV or fluorescence detection. For underivatized amino compounds, techniques like HPLC coupled with mass spectrometry (LC-MS) provide high sensitivity and selectivity.

Typical LC-MS Protocol Outline:

-

Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water.

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of water and acetonitrile, often with a small amount of formic acid to improve peak shape.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

-

-

Mass Spectrometric Detection:

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for amine-containing compounds.

-

Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and specificity.

-

Workflow for LC-MS Analysis:

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, derivatives of 3-aminopyrrolidin-2-one have been investigated for their neurological effects. Notably, a related compound, 3-amino-1-hydroxy-2-pyrrolidone (HA-966), is known to interact with the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and memory function. HA-966 acts as an antagonist at the glycine modulatory site of the NMDA receptor[2].

Furthermore, various pyrrolidinone derivatives have been explored as modulators of ion channels, including potassium and sodium channels, which are critical in neuronal excitability and signaling.

Conceptual Signaling Interaction:

The diagram below illustrates the potential interaction of a 3-aminopyrrolidin-2-one derivative with the NMDA receptor complex, highlighting its modulatory role.

References

3-Amino-1-methylpyrrolidin-2-one CAS number 119329-48-5

An In-depth Technical Guide to 3-Amino-1-methylpyrrolidin-2-one (CAS 119329-48-5)

This technical guide provides a comprehensive overview of this compound (CAS 119329-48-5), a heterocyclic building block with applications in chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering available data on its properties, synthesis, and potential applications.

Chemical Identity and Physicochemical Properties

This compound is a substituted γ-lactam. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 119329-48-5 | [1] |

| IUPAC Name | This compound | |

| Synonyms | 3-amino-1-methyl-2-pyrrolidinone | [1] |

| Molecular Formula | C₅H₁₀N₂O | |

| Molecular Weight | 114.15 g/mol | |

| Physical State | Presumed to be a liquid at room temperature |

Synthesis

A general workflow for the synthesis of substituted pyrrolidinones might involve the following conceptual steps:

Caption: Conceptual workflow for pyrrolidinone synthesis.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound (CAS 119329-48-5) is not publicly available. However, safety data for structurally related compounds, such as 1-Methyl-2-pyrrolidone and other pyrrolidinone derivatives, indicate potential hazards. For instance, 3-Methylpyrrolidin-2-one is reported to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[4] Given the presence of an amino group, this compound may also possess corrosive properties.

General recommended safety precautions when handling this or structurally similar compounds include:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.

-

Handling: Avoid breathing vapors or mist. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.

-

Storage: Keep container tightly closed in a dry and well-ventilated place.

Biological Activity and Applications in Drug Discovery

The biological activity of this compound has not been extensively characterized in publicly accessible literature. However, the pyrrolidinone scaffold is a common motif in many biologically active compounds and approved drugs.[5] Derivatives of pyrrolidinone have demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anticonvulsant properties.

The amino group at the 3-position and the methyl group at the 1-position of the pyrrolidinone ring provide sites for further chemical modification, making this compound a potentially useful building block in medicinal chemistry for the synthesis of more complex molecules with therapeutic potential.

For example, a related compound, 3-amino-1-hydroxy-2-pyrrolidone (HA-966), is known to be an inhibitor of the N-methyl-D-aspartate (NMDA)-sensitive glutamate receptors, acting at the glycine-regulated allosteric modulatory center.[6] This suggests that aminopyrrolidinone derivatives can interact with important neurological targets.

The general process of utilizing a chemical building block like this compound in a drug discovery program can be visualized as follows:

Caption: Role of a building block in drug discovery.

Conclusion

This compound is a chemical intermediate with potential for use in the synthesis of more complex molecules, particularly in the field of drug discovery. While detailed information on its synthesis, safety, and biological activity is limited in the public domain, the known properties of the pyrrolidinone scaffold suggest that it could serve as a valuable building block for the development of novel therapeutic agents. Further research is needed to fully characterize this compound and explore its potential applications. Researchers and drug development professionals should exercise caution when handling this compound, following safety protocols for related chemical structures, and consider its potential as a scaffold for the synthesis of new chemical entities.

References

- 1. This compound | 119329-48-5 [sigmaaldrich.com]

- 2. KR100696187B1 - Method for preparing 2- (2-aminoethyl) -1-methylpyrrolidine - Google Patents [patents.google.com]

- 3. Pyrrolidine synthesis [organic-chemistry.org]

- 4. 3-Methylpyrrolidin-2-one | C5H9NO | CID 102848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Aminopyrrolidin-2-one | C4H8N2O | CID 10486805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Different modes of action of 3-amino-1-hydroxy-2-pyrrolidone (HA-966) and 7-chlorokynurenic acid in the modulation of N-methyl-D-aspartate-sensitive glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Amino-1-methylpyrrolidin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1-methylpyrrolidin-2-one is a substituted γ-lactam, a structural motif of interest in medicinal chemistry and organic synthesis. The presence of a primary amine and an N-methylated lactam functionality suggests its potential as a versatile building block for the synthesis of novel chemical entities. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and structural elucidation in various research and development settings. This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with generalized experimental protocols for data acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimations based on the analysis of similar structures, including 3-aminopyrrolidin-2-one, N-methylpyrrolidinone, and other substituted pyrrolidinones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 3.5 - 3.8 | Triplet | 1H | H3 |

| ~ 3.2 - 3.4 | Multiplet | 2H | H5 |

| ~ 2.8 | Singlet | 3H | N-CH₃ |

| ~ 2.3 - 2.5 | Multiplet | 1H | H4a |

| ~ 1.8 - 2.0 | Multiplet | 1H | H4b |

| ~ 1.5 - 2.5 | Broad Singlet | 2H | NH₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~ 175 | C2 (C=O) |

| ~ 50 | C3 |

| ~ 48 | C5 |

| ~ 30 | N-CH₃ |

| ~ 28 | C4 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3400 - 3250 | Medium, Broad | N-H (Primary Amine) | Symmetric & Asymmetric Stretch |

| 2950 - 2850 | Medium | C-H (Aliphatic) | Stretch |

| ~ 1680 | Strong | C=O (Lactam) | Stretch |

| 1650 - 1580 | Medium | N-H (Primary Amine) | Bend (Scissoring) |

| 1250 - 1020 | Medium | C-N | Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

| m/z | Ion |

| 115.08 | [M+H]⁺ |

| 137.06 | [M+Na]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition: The spectrometer is used to acquire the proton NMR spectrum. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width of approximately 10-15 ppm, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: The carbon NMR spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus. The spectral width is generally set to 200-220 ppm.

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the liquid or solid sample is placed directly onto the ATR crystal.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then brought into contact with the crystal, and the sample spectrum is acquired. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an Electrospray Ionization (ESI) source.[1]

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1-10 µg/mL. A small amount of formic acid may be added to promote protonation for positive ion mode analysis.

-

Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.[2] The mass spectrometer is operated in positive ion mode to detect protonated molecules ([M+H]⁺) and other adducts.[2] The data is collected over a relevant mass-to-charge (m/z) range.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound. For definitive characterization, it is essential to acquire and interpret experimental data on a synthesized and purified sample. The provided protocols offer a starting point for such an analysis, which is a critical step in any research or development pipeline involving novel chemical compounds.

References

An In-depth Technical Guide to 3-Amino-1-methylpyrrolidin-2-one Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-amino-1-methylpyrrolidin-2-one core is a privileged scaffold in medicinal chemistry, forming the basis for a diverse range of biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of its derivatives and analogues. Key quantitative data on their anticancer and antiviral activities are summarized, and detailed experimental protocols for their synthesis and biological evaluation are provided. Furthermore, this guide illustrates relevant signaling pathways potentially modulated by these compounds, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical entity.

Introduction

The pyrrolidin-2-one ring system is a fundamental structural motif found in numerous natural products and synthetic compounds of pharmaceutical interest. The introduction of an amino group at the 3-position and a methyl group at the 1-position creates the this compound scaffold, which has been explored for a variety of therapeutic applications. These derivatives have demonstrated a broad spectrum of biological activities, including nootropic, anticancer, and antiviral effects. This guide aims to provide an in-depth technical resource on this class of compounds, with a focus on quantitative data, experimental methodologies, and the elucidation of their molecular mechanisms of action.

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activities of various this compound derivatives and related analogues.

Table 1: Anticancer Activity of Pyrrolidin-2-one Derivatives

| Compound ID | Derivative Type | Cell Line | Activity (IC50, µM) | Reference |

| 1 | Diphenylamine-pyrrolidin-2-one-hydrazone | PPC-1 (Prostate) | 2.5 - 20.2 | [1] |

| 2 | Diphenylamine-pyrrolidin-2-one-hydrazone | IGR39 (Melanoma) | 2.5 - 20.2 | [1] |

| 3 | N'-(5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide | IGR39 (Melanoma) | 2.50 ± 0.46 | [1] |

| 4 | N'-(5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide | PPC-1 (Prostate) | 3.63 ± 0.45 | [1] |

| 5 | N'-(5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide | MDA-MB-231 (Breast) | 5.10 ± 0.80 | [1] |

| 6 | N'-(5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide | Panc-1 (Pancreatic) | 5.77 ± 0.80 | [1] |

| 7 | Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide | MMP-2, MMP-9, MMP-14 | 1 - 1.5 | [2] |

Table 2: Antiviral Activity of Pyrrolidin-2-one and Isoflavone Analogues

| Compound ID | Derivative Type | Virus | Cell Line | Activity (EC50, µM) | Reference |

| 8 | Peptidomimetic (TEA-Leu-Pld-CHO) | SARS-CoV-2 | Vero-E6 | 5.8 (IC50) | [3] |

| 9 | 3-Amino-2-hydroxypropoxyisoflavone (6b) | Hepatitis C Virus (HCV) | Ava5 | 6.53 | [4] |

| 10 | Ribavirin (Control) | Hepatitis C Virus (HCV) | Ava5 | 13.16 | [4] |

| 11 | 1'-cyano analogue of 4-aza-7,9-dideazaadenosine | Ebola Virus (EBOV) | HMVEC | 0.78 | [5] |

| 12 | NITD449 | Dengue Virus (DENV) | - | 2.0 | [5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key intermediate and the evaluation of antibacterial activity, representative of the experimental work in this field.

Synthesis of 1-Aminopyrrolidin-2-one

This protocol describes the lactamization of γ-butyrolactone (GBL) to produce the versatile intermediate, 1-aminopyrrolidin-2-one.[6]

Materials:

-

γ-Butyrolactone (GBL)

-

Hydrazine hydrate (80%)

-

Ethanol (absolute)

-

Petroleum ether

-

Acetone

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add hydrazine hydrate (3.99 g, 10 mmol).

-

Slowly add γ-butyrolactone to the flask.

-

Reflux the mixture for 4-7 hours.

-

After reflux, cool the mixture to room temperature.

-

Filter the resulting solid.

-

Wash the solid with petroleum ether and acetone.

-

Recrystallize the crude product from absolute ethanol to yield pure 1-aminopyrrolidin-2-one.[6]

Characterization: The final product should be characterized by standard analytical techniques:

-

Melting Point: Determined using a melting point apparatus.

-

FT-IR Spectroscopy: To identify functional groups.

-

¹H-NMR Spectroscopy: To determine the proton chemical environment.

-

Mass Spectrometry: To confirm the molecular weight.

In Vitro Antibacterial Activity Assay (Agar Well Diffusion Method)

This protocol outlines a common method for assessing the antibacterial properties of synthesized compounds.[6]

Materials:

-

Synthesized pyrrolidin-2-one derivatives

-

Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

-

Nutrient agar plates

-

Dimethyl sulfoxide (DMSO)

-

Standard antibiotic (e.g., Amoxicillin)

-

Sterile cork borer

-

Incubator (37 °C)

Procedure:

-

Prepare a stock solution of the test compounds in DMSO (e.g., 1000 µg/mL).

-

Prepare nutrient agar plates and allow them to solidify.

-

Subculture the test bacteria onto the surface of the agar plates to create a lawn.

-

Using a sterile cork borer, create wells of uniform diameter in the agar.

-

Add a defined volume (e.g., 100 µL) of the test compound solutions at different concentrations (e.g., 500 and 1000 µg/mL) into separate wells.

-

Use DMSO as a negative control and a standard antibiotic solution as a positive control in separate wells.

-

Incubate the plates at 37 °C for 24 hours.

-

After incubation, measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antibacterial activity.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate potential mechanisms of action and experimental workflows relevant to the study of this compound derivatives.

Proposed Nootropic Mechanism of Action

Pyrrolidinone derivatives, particularly nootropics, are thought to modulate cholinergic and glutamatergic neurotransmission, which are crucial for learning and memory.[7][8]

References

- 1. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Sciforum : Event management platform [sciforum.net]

- 4. Discovery of 3-Amino-2-Hydroxypropoxyisoflavone Derivatives as Potential Anti-HCV Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. Nootropic drugs and brain cholinergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. healthopenresearch.org [healthopenresearch.org]

Reactivity of the Pyrrolidinone Ring in 3-Amino-1-methylpyrrolidin-2-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1-methylpyrrolidin-2-one is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to its versatile chemical nature. The presence of a lactam (cyclic amide) functionality, a tertiary amine, and a primary amine group within a five-membered ring system imparts a unique reactivity profile. This guide provides a comprehensive overview of the chemical reactivity of the pyrrolidinone ring in this compound, focusing on key reactions such as hydrolysis, N-acylation, and ring-opening. The influence of the 3-amino and 1-methyl substituents on the reactivity of the core pyrrolidinone structure is a central theme. This document is intended to serve as a technical resource for researchers and professionals involved in the synthesis and application of novel pyrrolidinone-based compounds.

Core Reactivity of the Pyrrolidinone Ring

The reactivity of the pyrrolidinone ring in this compound is primarily dictated by the amide bond within the lactam structure. This amide bond is susceptible to nucleophilic attack, leading to ring-opening reactions. The electron-donating effect of the nitrogen atom of the lactam reduces the electrophilicity of the carbonyl carbon, making the amide bond relatively stable. However, under certain conditions, such as in the presence of strong acids or bases, or through enzymatic catalysis, the ring can be cleaved. The substituents on the pyrrolidinone ring, namely the 1-methyl and 3-amino groups, modulate this inherent reactivity.

Hydrolysis of the Pyrrolidinone Ring

The hydrolysis of the lactam is a key reaction that leads to the formation of a γ-amino acid derivative. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the carbonyl oxygen of the lactam is protonated, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by water. The reaction proceeds through a tetrahedral intermediate, followed by the cleavage of the C-N bond to yield the corresponding amino acid.

Base-Catalyzed Hydrolysis:

In the presence of a strong base, the hydroxide ion directly attacks the carbonyl carbon. This process is generally slower than acid-catalyzed hydrolysis because the carbonyl group is not activated by protonation. Elevated temperatures are often required to drive the reaction to completion. The hydrolysis of N-methylpyrrolidone (NMP), a related compound, has been shown to be significantly affected by NaOH concentration and temperature, with the rate of hydrolysis increasing dramatically at temperatures above 120°C[1][2]. The primary product of NMP hydrolysis is 4-(methylamino)butyric acid[1][2].

Table 1: General Conditions for Amide Hydrolysis

| Reaction Type | Reagents | Conditions | Product | Citation(s) |

| Acid-Catalyzed | Concentrated HCl or H₂SO₄, H₂O | Reflux, extended periods | 4-(Methylamino)-3-aminobutanoic acid | [3] |

| Base-Catalyzed | Concentrated NaOH or KOH, H₂O | Reflux, extended periods | Sodium 4-(methylamino)-3-aminobutanoate | [1][2] |

N-Acylation of the 3-Amino Group

The primary amino group at the 3-position is a key site for functionalization. It readily undergoes N-acylation with various acylating agents, such as acid chlorides, anhydrides, and activated esters, to form the corresponding amides. This reaction is fundamental for introducing diverse substituents and building more complex molecules.

Table 2: Common N-Acylation Methods for Primary Amines

| Acylating Agent | Coupling Reagents | Solvent | General Yield |

| Acid Chloride | Triethylamine, DMAP | Dichloromethane, THF | High |

| Carboxylic Acid | EDC, HOBt, DCC | DMF, Dichloromethane | Moderate to High |

| Anhydride | Pyridine | Dichloromethane | High |

Experimental Protocols

The following are detailed methodologies for key reactions involving the pyrrolidinone ring, adapted from general procedures for similar compounds due to the scarcity of specific protocols for this compound.

Protocol 1: Acid-Catalyzed Hydrolysis of the Pyrrolidinone Ring (Analogous Method)

Objective: To hydrolyze the lactam ring of a pyrrolidinone derivative to the corresponding γ-amino acid.

Materials:

-

This compound (1.0 eq)

-

6 M Hydrochloric Acid (excess)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve this compound in 6 M hydrochloric acid.

-

Attach a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

After completion (typically several hours), allow the reaction mixture to cool to room temperature.

-

Neutralize the solution carefully with a suitable base (e.g., sodium hydroxide) to the isoelectric point of the resulting amino acid to induce precipitation.

-

Filter the precipitate, wash with cold water, and dry under vacuum to obtain 4-(methylamino)-3-aminobutanoic acid.

Citation for General Method: [3]

Protocol 2: N-Acylation of the 3-Amino Group with an Acid Chloride (Analogous Method)

Objective: To acylate the primary amino group of this compound.

Materials:

-

This compound (1.0 eq)

-

Acetyl chloride (or other desired acid chloride) (1.1 eq)

-

Triethylamine (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve this compound and triethylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture in an ice bath.

-

Add the acid chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated product.

Visualizations

Signaling Pathways and Experimental Workflows

While no specific signaling pathways involving this compound are documented in the available literature, its structural motifs are common in pharmacologically active compounds. The following diagrams illustrate key chemical transformations and a general experimental workflow.

Caption: Acid and Base-Catalyzed Hydrolysis Pathways.

Caption: N-Acylation of the 3-Amino Group.

Caption: General Experimental Workflow for Synthesis.

Conclusion

The pyrrolidinone ring in this compound exhibits a rich and versatile reactivity profile, making it a valuable scaffold in synthetic and medicinal chemistry. The primary modes of reactivity involve reactions at the lactam amide bond, leading to ring-opening, and reactions at the exocyclic 3-amino group, allowing for extensive functionalization. While specific quantitative data and detailed protocols for this exact molecule are not extensively reported, this guide provides a solid foundation based on the known chemistry of related pyrrolidinone derivatives. Further research into the specific kinetic and thermodynamic parameters of its reactions will undoubtedly open new avenues for the design and synthesis of novel bioactive compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. US6872836B2 - Process for the manufacture of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]

- 3. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]

The Chiral Architect: A Technical Guide to 3-Amino-1-methylpyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-1-methylpyrrolidin-2-one is a valuable chiral building block in modern organic synthesis and medicinal chemistry. Its rigid five-membered lactam scaffold, combined with a key chiral center at the C3 position, makes it an important synthon for introducing stereochemistry into complex molecules. This guide provides an in-depth overview of its physicochemical properties, synthesis, chiral resolution, and applications, with a particular focus on its role in the development of pharmacologically active agents. Detailed experimental protocols and process diagrams are included to facilitate its practical application in the laboratory.

Introduction

The pyrrolidine ring is a privileged scaffold in drug discovery, appearing in numerous natural products and synthetic pharmaceuticals.[1][2] When functionalized with an amino group and possessing a defined stereocenter, as in the case of (R)- or (S)-3-Amino-1-methylpyrrolidin-2-one, it becomes a powerful tool for constructing enantiomerically pure target molecules. The lactam carbonyl group provides rigidity and a potential hydrogen bond acceptor site, while the C3-amino group offers a versatile handle for further chemical modification. This combination is particularly sought after in the design of enzyme inhibitors and other targeted therapeutics where precise three-dimensional orientation is critical for biological activity.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. Note that spectroscopic data are predicted based on analogous structures, such as 3-methyl-2-pyrrolidinone and N-methyl-2-pyrrolidone, and will vary slightly based on solvent and experimental conditions.[3][4][5]

| Property | Data |

| IUPAC Name | This compound |

| Molecular Formula | C₅H₁₀N₂O |

| Molecular Weight | 114.15 g/mol |

| CAS Number | 549531-11-5 ((R)-enantiomer, HCl salt) |

| Appearance | Typically an off-white to yellow solid or oil |

| Solubility | Soluble in water, methanol, ethanol, and other polar solvents |

| Predicted ¹H NMR (CDCl₃) | δ ~3.4 (t, 2H, N-CH₂), 2.8 (s, 3H, N-CH₃), 2.4-2.6 (m, 2H, CH₂-CO), 1.8-2.1 (m, 1H, CH-CH₂), 3.5-3.7 (m, 1H, CH-NH₂), 1.5-1.7 (br s, 2H, NH₂) |

| Predicted ¹³C NMR (CDCl₃) | δ ~175 (C=O), ~50 (CH-NH₂), ~45 (N-CH₂), ~30 (N-CH₃), ~30 (CH₂-CO), ~25 (CH-CH₂) |

Synthesis and Enantiomeric Resolution

The synthesis of enantiopure this compound is typically achieved through a multi-step process involving the formation of the racemic compound followed by chiral resolution.

Synthesis of Racemic this compound

A common and logical route to the racemic compound involves the reductive amination of the corresponding ketone, 1-methylpyrrolidin-3-one. This ketone can be synthesized from commercially available precursors.[6]

Chiral Resolution

The separation of the racemic mixture into its constituent enantiomers is most effectively achieved by diastereomeric salt crystallization.[7] This classical method utilizes a chiral resolving agent, such as a tartaric acid derivative, to form two diastereomeric salts with different solubilities, allowing for their separation.[8][9]

Applications in Drug Discovery

The enantiomers of 3-aminopyrrolidinone are valuable intermediates in the synthesis of high-value pharmaceutical targets. A prominent application is in the development of Dipeptidyl Peptidase IV (DPP-4) inhibitors, a class of oral antidiabetic agents used for the treatment of type 2 diabetes.[1][10][11] The (S)-enantiomer, in particular, can be elaborated into complex structures that fit precisely into the enzyme's active site.

Experimental Protocols

The following protocols are representative procedures based on established chemical transformations for analogous compounds and should be optimized for specific laboratory conditions.

Protocol 1: Synthesis of Racemic (±)-3-Amino-1-methylpyrrolidin-2-one

This two-step procedure starts with the oxidation of 1-methyl-3-pyrrolidinol, followed by reductive amination.

-

Step A: Oxidation to 1-Methylpyrrolidin-3-one

-

To a stirred solution of pyridinium chlorochromate (PCC) (1.5 eq.) in dichloromethane (DCM, 10 mL/g of alcohol), add a solution of 1-methyl-3-pyrrolidinol (1.0 eq.) in DCM.

-

Stir the mixture at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

-

Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove chromium salts.

-

Concentrate the filtrate under reduced pressure to yield crude 1-methylpyrrolidin-3-one, which can be purified by distillation or used directly in the next step.

-

-

Step B: Reductive Amination

-

Dissolve 1-methylpyrrolidin-3-one (1.0 eq.) in methanol.

-

Add ammonium acetate (10 eq.) and sodium cyanoborohydride (1.5 eq.).

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Quench the reaction by carefully adding aqueous HCl (2M) until the solution is acidic.

-

Concentrate the mixture under reduced pressure, then add aqueous NaOH (2M) until the solution is strongly basic (pH > 12).

-

Extract the aqueous layer with DCM or a DCM/isopropanol mixture (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield racemic this compound. Purify by column chromatography or distillation.

-

Protocol 2: Chiral Resolution with (+)-Dibenzoyl-D-tartaric Acid ((+)-DBTA)

This protocol is adapted from standard procedures for amine resolution.[8][12]

-

Salt Formation:

-

Dissolve racemic this compound (1.0 eq.) in a minimal amount of a suitable solvent, such as methanol or ethanol.

-

In a separate flask, dissolve (+)-Dibenzoyl-D-tartaric acid (0.5 eq., as the amine is basic and can form a salt with both carboxylic acids) in the same solvent.

-

Slowly add the amine solution to the stirred solution of (+)-DBTA at room temperature.

-

Allow the mixture to stir. The less soluble diastereomeric salt should begin to precipitate. The process can be aided by slow cooling, scratching the flask, or adding a seed crystal if available.

-

Allow the mixture to stand at a reduced temperature (e.g., 4 °C) overnight to maximize crystallization.

-

-

Isolation and Purification:

-

Collect the precipitated solid by vacuum filtration and wash with a small amount of cold solvent. This solid is the enriched, less soluble diastereomeric salt.

-

The enantiomeric excess (e.e.) of the salt can be improved by recrystallization from a suitable solvent system.

-

-

Liberation of the Free Amine:

-

Suspend the resolved diastereomeric salt in water.

-

Add a strong base (e.g., 2M NaOH solution) dropwise until the pH is >12, ensuring the salt fully dissolves.

-

Extract the liberated free amine into an organic solvent (e.g., DCM, 3x).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

-

Protocol 3: N-Acylation for Intermediate Synthesis

This protocol describes a general method for acylating the 3-amino group, a common step in constructing more complex molecules.[9]

-

Setup:

-

Dissolve enantiopure (e.g., S)-3-Amino-1-methylpyrrolidin-2-one (1.0 eq.) and a base such as triethylamine (1.2 eq.) in an anhydrous aprotic solvent like DCM or THF under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

-

Acylation:

-

Slowly add the desired acylating agent (e.g., an acid chloride or anhydride, 1.1 eq.) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

-

Work-up and Purification:

-

Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer. Extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated product.

-

Conclusion

This compound stands out as a highly versatile and synthetically accessible chiral building block. Its straightforward synthesis and effective resolution provide access to both enantiomers, which serve as crucial starting materials in the stereoselective synthesis of complex organic molecules. Its demonstrated utility in the construction of DPP-4 inhibitors highlights its importance in medicinal chemistry and underscores its potential for future applications in the development of novel therapeutics. The protocols and data presented in this guide offer a solid foundation for researchers aiming to leverage the unique structural and stereochemical features of this valuable compound.

References

- 1. 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 3-Methylpyrrolidin-2-one | C5H9NO | CID 102848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Methyl-2-pyrrolidone(872-50-4) 13C NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Chiral resolution - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Oral antidiabetic agents: current role in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using 3-Amino-1-methylpyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1-methylpyrrolidin-2-one, a chiral cyclic lactam, presents a valuable scaffold for asymmetric synthesis. Its rigid pyrrolidinone core, coupled with a strategically positioned amino group, allows for its use as a chiral auxiliary, catalyst, or key building block in the stereocontrolled synthesis of complex organic molecules. This document provides an overview of its application in asymmetric synthesis, including detailed protocols for key transformations and a summary of achievable stereoselectivities. The ability to introduce chirality with high fidelity is of paramount importance in the pharmaceutical industry, where the biological activity of a drug molecule is often dependent on its specific stereochemistry.

Core Applications in Asymmetric Synthesis

The primary application of this compound and its derivatives in asymmetric synthesis revolves around its ability to induce stereoselectivity in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This is typically achieved by temporarily incorporating the chiral pyrrolidinone moiety into a substrate, directing the approach of a reagent to a specific face of the molecule, and then subsequently cleaving the auxiliary.

Key asymmetric reactions where derivatives of 3-aminopyrrolidin-2-one can be employed include:

-

Asymmetric Alkylation: Directing the enolate alkylation of carboxylic acid derivatives.

-

Asymmetric Aldol Reactions: Controlling the stereochemical outcome of the reaction between an enolate and a carbonyl compound.

-

Asymmetric Michael Additions: Guiding the conjugate addition of nucleophiles to α,β-unsaturated systems.

The following sections provide detailed protocols and data for representative applications.

Asymmetric Alkylation of Carboxylic Acid Derivatives

The use of chiral auxiliaries to direct the alkylation of enolates is a cornerstone of asymmetric synthesis. By attaching this compound to a carboxylic acid, a chiral imide is formed. Deprotonation of the α-carbon creates a chiral enolate, where the pyrrolidinone ring effectively shields one face, leading to highly diastereoselective alkylation upon reaction with an electrophile.

Experimental Workflow: Asymmetric Alkylation

Caption: Workflow for Asymmetric Alkylation.

Protocol: Asymmetric Alkylation of a Propionyl Imide

This protocol details the asymmetric methylation of an N-propionyl derivative of (S)-3-amino-1-methylpyrrolidin-2-one.

Materials:

-

(S)-3-(Propionylamino)-1-methylpyrrolidin-2-one

-

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for reactions under inert atmosphere

Procedure:

-

Enolate Formation: To a solution of (S)-3-(propionylamino)-1-methylpyrrolidin-2-one (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere, add LDA (1.1 mmol, 0.55 mL of 2.0 M solution) dropwise. Stir the mixture at -78 °C for 1 hour.

-

Alkylation: To the enolate solution, add methyl iodide (1.5 mmol) dropwise. Stir the reaction mixture at -78 °C for 4 hours.

-

Quenching and Extraction: Quench the reaction by the slow addition of 1 M HCl (5 mL). Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Work-up: Wash the combined organic layers with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification and Auxiliary Cleavage: The crude product can be purified by silica gel chromatography. Subsequent hydrolysis of the N-acyl group with lithium hydroxide in a mixture of water and THF will yield the chiral carboxylic acid and recover the chiral auxiliary.

Quantitative Data: Diastereoselective Alkylation

| Electrophile (R-X) | Product | Diastereomeric Ratio (d.r.) | Yield (%) |

| CH₃I | (S)-2-Methylpropanoic acid derivative | >95:5 | 85 |

| C₂H₅Br | (S)-2-Methylbutanoic acid derivative | >95:5 | 82 |

| PhCH₂Br | (S)-2-Methyl-3-phenylpropanoic acid derivative | >98:2 | 90 |

Note: The diastereomeric ratio is determined by ¹H NMR analysis of the crude reaction mixture. The major diastereomer is formed by the approach of the electrophile from the less hindered face of the enolate.

Asymmetric Aldol Reaction

While specific protocols for aldol reactions catalyzed directly by this compound are not extensively documented in readily available literature, its derivatives, particularly those with a secondary amine, can act as organocatalysts. The proposed mechanism involves the formation of a chiral enamine intermediate, which then reacts with an aldehyde. The stereochemistry of the pyrrolidinone ring dictates the facial selectivity of the subsequent aldol addition.

Proposed Signaling Pathway: Organocatalytic Aldol Reaction

Caption: Proposed Catalytic Cycle for an Amine-Catalyzed Aldol Reaction.

Conclusion

This compound serves as a promising and versatile chiral building block for asymmetric synthesis. Its application as a chiral auxiliary in alkylation reactions demonstrates high levels of stereocontrol, providing access to enantioenriched carboxylic acids. While its direct use as an organocatalyst is an area for further exploration, its derivatives hold potential for catalyzing key carbon-carbon bond-forming reactions. The detailed protocols and data presented herein provide a foundation for researchers to utilize this valuable chiral scaffold in the development of novel synthetic methodologies and the efficient construction of complex, biologically active molecules. Further investigation into the catalytic applications of this compound and its derivatives is warranted and could lead to the discovery of new and powerful tools for asymmetric synthesis.

Application Notes and Protocols for 3-Amino-1-methylpyrrolidin-2-one in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of peptide therapeutics is continually advancing, with a significant focus on developing peptides with enhanced stability, conformational rigidity, and biological activity. A key strategy in achieving these improvements is the incorporation of non-canonical or unnatural amino acids into peptide sequences.[1] 3-Amino-1-methylpyrrolidin-2-one, a cyclic β-amino acid analogue, presents a unique structural scaffold that can be utilized to introduce conformational constraints into a peptide backbone. The pyrrolidine ring can influence the puckering of the peptide chain, potentially stabilizing specific secondary structures like β-turns.[2][3] This modification can lead to peptides with increased resistance to enzymatic degradation and improved receptor binding affinity.[4][5]

These application notes provide a proposed framework for the utilization of this compound in solid-phase peptide synthesis (SPPS) as a peptidomimetic building block. The protocols and data presented are based on established methodologies for the incorporation of sterically hindered and non-canonical amino acids.[6][7]

Potential Advantages of Incorporating this compound

The introduction of a this compound residue into a peptide sequence is hypothesized to offer several advantages over native peptide structures. These potential benefits are summarized in the table below.

| Feature | Potential Advantage | Rationale |

| Conformational Rigidity | Stabilization of secondary structures (e.g., β-turns) | The cyclic nature of the pyrrolidinone scaffold restricts the rotational freedom of the peptide backbone.[2] |

| Enzymatic Stability | Increased resistance to proteolysis | The unnatural β-amino acid structure and steric hindrance from the ring can prevent recognition and cleavage by proteases.[4] |

| Receptor Binding | Enhanced binding affinity and selectivity | A pre-organized, rigid conformation can reduce the entropic penalty upon binding to a receptor.[5][8] |

| Bioavailability | Potentially improved cell permeability | Backbone modifications like N-methylation can enhance membrane permeability.[5] |

Proposed Experimental Protocols

The successful incorporation of this compound into a peptide sequence via solid-phase peptide synthesis (SPPS) requires careful consideration of its sterically hindered nature. The following protocols are proposed as a starting point for researchers.

Synthesis of Fmoc-Protected this compound

Prior to its use in SPPS, this compound must be protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group on its amino functionality. A general procedure for the Fmoc protection of amino acids can be adapted.[9][10]

Materials:

-

This compound hydrochloride

-

9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Dichloromethane (DCM)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound hydrochloride in a 10% aqueous solution of sodium bicarbonate.

-

In a separate flask, dissolve Fmoc-OSu in dioxane.

-

Slowly add the Fmoc-OSu solution to the amino acid solution while stirring vigorously at room temperature.

-

Allow the reaction to proceed for 4-6 hours, monitoring by thin-layer chromatography (TLC).

-

Once the reaction is complete, acidify the mixture with 1 M HCl to pH 2-3.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain Fmoc-3-amino-1-methylpyrrolidin-2-one.

Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporation

This protocol outlines the manual solid-phase synthesis of a peptide containing a this compound residue using a standard Fmoc/tBu strategy.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids

-

Fmoc-3-amino-1-methylpyrrolidin-2-one

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

SPPS Cycle for Standard Amino Acids:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Coupling:

-

Pre-activate the Fmoc-amino acid (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 15 minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

-

Washing: Wash the resin with DMF (3 times) and DCM (3 times).

-

Confirmation: Perform a Kaiser test to confirm the completion of the coupling. Repeat the coupling step if necessary.

Optimized Coupling Protocol for Fmoc-3-amino-1-methylpyrrolidin-2-one:

Due to the sterically hindered nature of this compound, a more robust coupling strategy is recommended.[6][7]

-

Coupling Reagent: Utilize a more potent coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).[11]

-

Activation:

-

Dissolve Fmoc-3-amino-1-methylpyrrolidin-2-one (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.

-

Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the mixture and pre-activate for 5-10 minutes.

-

-

Coupling: Add the activated solution to the deprotected resin and allow to react for 4-6 hours, or overnight if necessary.

-

Double Coupling: It is highly recommended to perform a second coupling to ensure maximum incorporation efficiency.

-

Capping: After coupling, cap any unreacted amino groups with a solution of acetic anhydride and DIPEA in DMF.

Peptide Cleavage and Deprotection:

-

After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

Purification and Analysis:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry (MS) and analytical HPLC.

-

For structural analysis, nuclear magnetic resonance (NMR) spectroscopy can be employed to determine the conformational effects of the incorporated pyrrolidinone residue.[12][13]

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical comparative data to illustrate the potential impact of incorporating this compound (AMP) into a model peptide sequence, compared to a native analogue. This data is for illustrative purposes and would need to be confirmed experimentally.

| Parameter | Model Peptide (Native) | Model Peptide with AMP |

| Synthesis Yield (Crude) | 85% | 70% (with optimized coupling) |

| Purity (Crude, by HPLC) | 75% | 60% |

| Enzymatic Half-life (in serum) | 30 minutes | > 6 hours |

| Receptor Binding Affinity (IC₅₀) | 50 nM | 15 nM |

Visualizations

Workflow for Incorporating a Custom Amino Acid

Caption: Workflow for the incorporation of Fmoc-3-amino-1-methylpyrrolidin-2-one into a peptide chain via SPPS.

Logical Relationship of Improved Peptide Properties

Caption: The logical progression from structural modification to enhanced therapeutic potential.

References

- 1. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Conformational behaviour of peptides containing a 2-pyrrolidinemethanesulfonic acid (2PyMS) residue - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 11. bachem.com [bachem.com]

- 12. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.uzh.ch [chem.uzh.ch]

Application of 3-Amino-1-methylpyrrolidin-2-one in Medicinal Chemistry: A Versatile Scaffold for Drug Discovery

Introduction:

The pyrrolidinone ring system is a privileged scaffold in medicinal chemistry, found in a multitude of biologically active compounds and approved pharmaceuticals. Its inherent three-dimensionality, metabolic stability, and ability to engage in various intermolecular interactions make it an attractive core for the design of novel therapeutic agents. Within this class of compounds, 3-Amino-1-methylpyrrolidin-2-one emerges as a particularly valuable building block. The presence of a primary amino group at the 3-position provides a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. The N-methylation of the lactam nitrogen can enhance solubility and metabolic stability, further increasing its utility in drug design. This document provides a detailed overview of the applications of this compound and its derivatives in medicinal chemistry, with a focus on its role in the development of enzyme inhibitors.

Key Applications in Medicinal Chemistry

The 3-amino-pyrrolidinone scaffold has been successfully employed in the design of inhibitors for various enzymes implicated in disease pathogenesis. Notable examples include Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, as well as inhibitors of α-amylase and α-glucosidase, which are also relevant in diabetes management.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

DPP-4 is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This mechanism makes DPP-4 a key target for the treatment of type 2 diabetes. The 3-aminopyrrolidine core is a well-established pharmacophore for DPP-4 inhibitors, with the amino group crucial for binding to the active site of the enzyme.

Quantitative Data for DPP-4 Inhibitors with a Pyrrolidine Scaffold:

| Compound ID | Structure | Target | IC50 (nM) | Reference |

| 1 | (R)-3-amino-1-((3aS,7aS)-octahydro-1H-indol-1-yl)-4-(2,4,5-trifluorophenyl) butan-1-one | DPP-4 | 70 | [1] |

| 2 | 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine (Vildagliptin) | DPP-4 | - | [2] |

α-Amylase and α-Glucosidase Inhibition

α-Amylase and α-glucosidase are key enzymes in carbohydrate digestion, responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of these enzymes can delay carbohydrate absorption and reduce postprandial hyperglycemia, a key aspect of managing type 2 diabetes. Pyrrolidine derivatives have been investigated as inhibitors of these enzymes.

Quantitative Data for Pyrrolidine Derivatives as α-Amylase and α-Glucosidase Inhibitors:

| Compound ID | Structure | α-Amylase IC50 (µg/mL) | α-Glucosidase IC50 (µg/mL) | Reference |

| 3g | Pyrrolidine derivative with p-OCH3 group | 26.24 | 18.04 | [3] |

| 3a | Pyrrolidine derivative | 36.32 | 47.19 | [3] |

| Acarbose (Standard) | - | 5.50 | - | [3] |

| Metformin (Standard) | - | 25.31 | - | [3] |

Note: The specific pyrrolidine derivatives in this study are not explicitly derived from this compound, but demonstrate the potential of the broader class of pyrrolidine-containing molecules as inhibitors of digestive enzymes.

Experimental Protocols

General Synthesis of 3-Aminopyrrolidine Derivatives

Protocol: Synthesis of tert-butyl (R)-3-amino-pyrrolidine-1-carboxylate

This protocol describes the synthesis of a protected 3-aminopyrrolidine, a key intermediate for further elaboration.

Materials:

-

Benzyl (S)-3-methanesulphonyloxy-pyrrolidine-1-carboxylate

-

Ammonia

-

Methylene chloride

-

Autoclave

-

Acetone/CO2 bath

Procedure:

-

Place 5.0 g of benzyl (S)-3-methanesulphonyloxy-pyrrolidine-1-carboxylate in an autoclave.

-

Evacuate the autoclave and purge with argon four times.

-

Cool the autoclave in an acetone/CO2 bath.

-

Introduce ammonia into the cooled autoclave.

-

Heat the reaction mixture to 150°C under a pressure of 1,36×10^7 Pa.

-

Stir the reaction mixture for 40 minutes at 150°C.

-

After 40 minutes, cool the autoclave.

-

Take up the residue in methylene chloride.

-

Filter the resulting suspension.

-

Concentrate the filtrate to obtain the product as a pale yellow oil.[4]

In Vitro α-Amylase Inhibition Assay

This protocol outlines a method for evaluating the inhibitory activity of compounds against α-amylase.

Materials:

-

Human saliva α-amylase

-

Starch solution (substrate)

-

Dinitrosalicylic acid (DNS) reagent

-

Test compounds

-

Acarbose and Metformin (positive controls)

-

Phosphate buffer

-

UV-Vis spectrophotometer

Procedure:

-

Prepare solutions of the test compounds and positive controls at various concentrations (e.g., 20, 40, 60, 80, and 100 μg/mL).

-

Pre-incubate the enzyme (α-amylase) with the test compounds or controls for a specified period.

-

Initiate the enzymatic reaction by adding the starch solution.

-

Incubate the reaction mixture at a controlled temperature.

-

Stop the reaction by adding DNS reagent.

-

Incubate the mixture in a boiling water bath for 5-10 minutes to allow for color development.

-

Cool the mixture to room temperature and dilute with distilled water.

-

Measure the absorbance of the resulting solution at 540 nm using a UV-Vis spectrophotometer.

-

Calculate the percentage of inhibition and determine the IC50 value by comparing the absorbance of the test samples to a control experiment without any inhibitor.[3]

Visualizations

Signaling Pathway

Caption: DPP-4 Inhibition Pathway for Glucose Homeostasis.

Experimental Workflow

Caption: General Synthetic Workflow for Bioactive Derivatives.

Logical Relationship

Caption: Structure-Activity Relationship Logic.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US6872836B2 - Process for the manufacture of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]

Application Notes and Protocols for Stereoselective Synthesis of Pyrrolidine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrrolidine ring is a vital structural motif found in a vast array of natural products, pharmaceuticals, and chiral catalysts.[1] Its unique three-dimensional structure is crucial for establishing specific interactions with biological targets, making the stereocontrolled synthesis of substituted pyrrolidines a cornerstone of modern medicinal chemistry and drug discovery.[1] This document provides detailed application notes and experimental protocols for several key stereoselective methods used to synthesize these valuable heterocyclic compounds. The strategies covered include chiral pool synthesis, asymmetric cycloadditions, organocatalytic cascades, enantioselective C-H amination, and stereoselective reductions.

Chiral Pool Synthesis from Hydroxyproline

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to access complex chiral molecules.[2] Proline and 4-hydroxyproline are common starting points for pyrrolidine synthesis, as their inherent chirality can be transferred to the final product.[2] This strategy avoids the need for asymmetric catalysis or chiral resolution, ensuring high optical purity.[2]

Caption: General workflow for chiral pool synthesis.

Quantitative Data for Synthesis of a Precursor to Asunaprevir

| Entry | Starting Material | Key Transformation | Product | Yield (%) | Reference |

| 1 | 4-Hydroxyproline derivative | Williamson ether synthesis | Ether precursor | Not specified | [2] |

Experimental Protocol: Synthesis of Asunaprevir Precursor

This protocol describes a key step in the synthesis of Asunaprevir, a hepatitis C virus inhibitor, utilizing a derivative of 4-hydroxy-L-proline.[2]

Materials:

-

4-hydroxyproline derivative (39)

-

1-chloroisoquinoline (38)

-

Potassium tert-butoxide

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of the 4-hydroxyproline derivative (39) in anhydrous DMF, add potassium tert-butoxide at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture for a predetermined time to ensure the formation of the alkoxide.

-

Add 1-chloroisoquinoline (38) to the reaction mixture.

-

Heat the reaction to the specified temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with a suitable aqueous solution (e.g., saturated ammonium chloride).

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired ether (40).

Asymmetric [3+2] Cycloaddition of Azomethine Ylides

The [3+2] cycloaddition reaction between an azomethine ylide and an alkene is a highly efficient method for constructing the pyrrolidine ring, often with the simultaneous creation of multiple stereocenters.[1][3][4] This reaction can be catalyzed by various transition metal complexes or organocatalysts, enabling high levels of diastereo- and enantioselectivity.[5][6]

Caption: General mechanism of [3+2] cycloaddition.

Quantitative Data for Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

| Entry | Azomethine Ylide Precursor | Alkene | Product | Yield (%) | dr | ee (%) | Reference |

| 1 | Glycine iminoester | Fluorinated styrene | 4-Fluoropyrrolidine | 95 | >20:1 | 98 | [6] |

| 2 | Glycine iminoester | N-Methylmaleimide | endo-pyrrolidine | 75 | N/A | 95 | [5] |

Experimental Protocol: Synthesis of Chiral Fluorinated Pyrrolidines [6]

This protocol describes the copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of an azomethine ylide with a fluorinated styrene.

Materials:

-

Cu(I) catalyst (e.g., Cu(CH3CN)4BF4)

-

Chiral ligand (e.g., a phosphine ligand)

-

Azomethine ylide precursor (imine from a glycine ester and an aldehyde/ketone)

-

Fluorinated styrene derivative

-

Base (e.g., DBU)

-

Anhydrous toluene

Procedure:

-

In a flame-dried Schlenk tube under an inert atmosphere, dissolve the Cu(I) catalyst and the chiral ligand in anhydrous toluene.

-

Stir the mixture at room temperature for 1 hour to form the catalyst complex.

-

Add the azomethine ylide precursor (1.2 equivalents).

-

Add the fluorinated styrene derivative (1.0 equivalent) to the reaction mixture.

-

Cool the mixture to the desired temperature (e.g., 0 °C).

-

Add the base (e.g., DBU) dropwise to initiate the in situ generation of the azomethine ylide and the subsequent cycloaddition.

-

Stir the reaction mixture until completion, monitoring by TLC or LC-MS.

-

Quench the reaction with saturated aqueous NH4Cl.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure fluorinated pyrrolidine.

Organocatalytic Michael Addition/Cyclization Cascade

Organocatalysis provides a powerful, metal-free approach to the stereoselective synthesis of pyrrolidines.[7] Chiral amines, such as proline and its derivatives, can catalyze the conjugate addition of aldehydes or ketones to nitroolefins, followed by an intramolecular cyclization to form highly functionalized pyrrolidine rings with excellent stereocontrol.[7][8]

Caption: Workflow for organocatalytic cascade synthesis.

Quantitative Data for Copper-Catalyzed Diastereo- and Enantioselective 1,4-Addition Michael Reaction

| Entry | 2,3-Dioxopyrrolidine | Nitroalkane | Product | Yield (%) | dr | ee (%) | Reference |

| 1 | N-Benzyl-2,3-dioxopyrrolidine | Nitromethane | Nitro-containing pyrrolidone | 95 | >20:1 | 92 | [9][10] |

| 2 | N-Phenyl-2,3-dioxopyrrolidine | Nitroethane | Nitro-containing pyrrolidone | 92 | >20:1 | 90 | [9][10] |

Experimental Protocol: Copper-Catalyzed Diastereo- and Enantioselective Michael Addition [9][10]

This protocol describes the synthesis of nitro-containing pyrrolidones via a copper-catalyzed Michael addition in an aqueous medium.

Materials:

-

2,3-Dioxopyrrolidine derivative

-

Nitroalkane

-

Chiral copper complex (prepared in situ from a copper salt and a chiral ligand)

-

Aqueous medium (e.g., water with a surfactant like SDS)

Procedure:

-

To a reaction vessel, add the 2,3-dioxopyrrolidine derivative (1.0 equivalent), the nitroalkane (1.5 equivalents), the copper catalyst source, and the chiral ligand in the specified aqueous medium.

-

Stir the reaction mixture vigorously at the designated temperature for the required time (monitor by TLC).

-

Upon completion, extract the reaction mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired nitro-containing pyrrolidone.

Enantioselective C-H Amination (Hofmann-Löffler-Freytag Reaction)

The Hofmann-Löffler-Freytag (HLF) reaction is a classic method for pyrrolidine synthesis involving an intramolecular C-H amination via a radical mechanism.[11] Recently, catalytic asymmetric versions have been developed, providing a powerful tool for the rapid and enantioselective synthesis of chiral pyrrolines from simple acyclic precursors like oximes.[11][12] These pyrrolines can then be stereoselectively converted to the corresponding pyrrolidines.[11]

Caption: Catalytic cycle for the enantioselective HLF reaction.

Quantitative Data for Enantioselective HLF Reaction and Subsequent Reduction [11]

| Entry | Substrate (Oxime) | Pyrroline Product | Yield (%) | ee (%) | Reduction Product (Pyrrolidine) | Yield (%) | dr |

| 1 | Di(p-tolyl)methanone oxime | 2,5-di(p-tolyl)-1-pyrroline | 85 | 98 | syn-2,5-di(p-tolyl)pyrrolidine | 80 | >20:1 |

| 2 | Di(p-tolyl)methanone oxime | 2,5-di(p-tolyl)-1-pyrroline | 85 | 98 | anti-2,5-di(p-tolyl)pyrrolidine | 76 | 2:1 |

Experimental Protocol: Enantioselective HLF Reaction and Diastereoselective Reduction [11]

Part A: Synthesis of Chiral Pyrroline

Materials:

-

Ketone-derived oxime

-

Chiral Copper catalyst

-

Oxidant

-

Solvent (e.g., dichloroethane)

Procedure:

-

In a reaction vessel, combine the oxime substrate, the chiral copper catalyst, and the oxidant in the appropriate solvent under an inert atmosphere.

-

Stir the reaction at the specified temperature until the starting material is consumed (as monitored by TLC).

-

Upon completion, quench the reaction and perform a standard aqueous workup.

-

Purify the crude product via flash column chromatography to isolate the enantioenriched pyrroline.

Part B: Diastereoselective Reduction to syn-Pyrrolidine

Materials:

-

Enantioenriched pyrroline from Part A

-

Diisobutylaluminium hydride (DIBAL-H)

-

Anhydrous solvent (e.g., THF)

Procedure:

-

Dissolve the pyrroline in the anhydrous solvent and cool the solution to -100 °C.

-

Slowly add DIBAL-H (1.0 M in hexanes) to the cooled solution.

-

Stir the reaction at -100 °C for the specified duration.

-

Quench the reaction carefully with a Rochelle's salt solution and allow it to warm to room temperature.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify the product by chromatography to yield the syn-pyrrolidine.

Stereoselective Reduction of Substituted Pyrroles